N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide
Description
Properties
CAS No. |
1343639-84-8 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,13-3)10(15)14-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15) |
InChI Key |
HZTXPYDLZCRUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)Cl)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide typically involves the reaction between 3-chlorophenylamine and 2-methyl-2-(methylamino)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Activities of Analogues
(a) Antimalarial Aminoacetamide Derivatives
Compound 28 () shares a branched propanamide scaffold with the target compound but incorporates a 3-chloro-4-fluorophenyl group and a morpholinosulfonyl substituent. This compound exhibits low-nanomolar activity against Plasmodium falciparum, attributed to enhanced target binding via the sulfonyl group and fluorine’s electron-withdrawing effects .
(b) PARP1 Inhibitors
PARP1-IN-8 () replaces the methylamino group with a phthalazinone ring, enabling π-π stacking interactions with PARP1’s catalytic domain. Its IC50 of 97 nM highlights the importance of the 3-chlorophenyl group for binding affinity.
(c) Substituent Effects on Physicochemical Properties
- Trifluoromethyl and Dimethyl Groups: The 4-CF3 and 2,2-dimethyl substituents in ’s compound likely enhance lipophilicity and metabolic stability compared to the target compound’s methylamino group, which may improve aqueous solubility .
Biological Activity
N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide, a compound with potential pharmacological applications, has garnered attention for its biological activities, particularly in anti-inflammatory and neuroprotective effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group, which is crucial for its biological interactions.
Research indicates that this compound functions primarily as an agonist for the formyl peptide receptor 2 (FPR2). Activation of FPR2 has been associated with various cellular responses, including modulation of inflammatory pathways. The compound has demonstrated stability against oxidative metabolism, which is critical for its efficacy in biological systems .
Anti-inflammatory Activity
One of the most significant areas of study for this compound is its anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells. This suggests a potential role in treating neuroinflammatory conditions .
Data Table: Anti-inflammatory Effects
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated through various models. Its ability to penetrate the blood-brain barrier enhances its therapeutic prospects in neurological disorders. The compound's interaction with FPR2 may also contribute to neuroprotection by modulating microglial activation and promoting resolution of inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds within the same class. For instance, derivatives of ureidopropanamides have shown promising results in reducing inflammation and improving outcomes in models of neurodegenerative diseases. These findings support the hypothesis that modifications in the chemical structure can lead to enhanced biological activity .
Case Study: Ureidopropanamide Derivatives
A study on ureidopropanamide derivatives reported significant anti-inflammatory effects, with certain compounds achieving IC50 values as low as 7.6 µM for FPR2 activation. These findings highlight the importance of structural modifications in enhancing pharmacological properties .
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves coupling a substituted aniline derivative with a functionalized propanamide precursor. For example, a base-catalyzed amidation reaction between 3-chloroaniline and 2-methyl-2-(methylamino)propanoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) is commonly employed. Key steps include:
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, with TEA showing higher yields (70–84%) in similar amidation reactions .
- Temperature Control : Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity ≥97% can be achieved via HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR :
- 1H NMR : Look for characteristic signals:
- N-methyl groups: δ 2.8–3.1 ppm (singlet, integration 3H).
- Aromatic protons (3-chlorophenyl): δ 7.2–7.5 ppm (multiplet, 4H).
- 13C NMR : Confirm carbonyl resonance at ~170 ppm and chlorophenyl carbons at 125–140 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI+) to verify the molecular ion ([M+H]+) with an error margin <5 ppm .
- HPLC : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>97%) and monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or target specificity. Systematic approaches include:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish EC50/IC50 values. For example, highlights discrepancies in receptor binding affinity due to differences in cell lines (HEK293 vs. CHO-K1) .
- Assay Validation : Use positive controls (e.g., known receptor antagonists) and standardized protocols (e.g., FLIPR Calcium Assay for GPCR activity).
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on variables such as solvent (DMSO concentration ≤0.1%) and incubation time .
Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses to targets like serotonin receptors. Key parameters:
- Grid box centered on the orthosteric site (20 ų).
- Flexible side-chain sampling for residues within 5 Å of the ligand .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
- QSAR (Quantitative Structure-Activity Relationship) : Develop models using descriptors like ClogP, topological polar surface area (TPSA), and H-bond donors/acceptors. Validation via leave-one-out cross-correlation (R² > 0.8) .
Q. How should structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Varied substituents on the phenyl ring (e.g., 4-fluoro, 2,4-dichloro) to assess halogen effects.
- Alternative N-alkyl groups (e.g., ethyl, isopropyl) to probe steric and electronic impacts .
- Biological Testing : Screen analogs against primary targets (e.g., GPCRs, kinases) and off-target panels (e.g., CYP450 enzymes) to balance potency and selectivity.
- Data Analysis : Use hierarchical clustering (e.g., Tanimoto similarity) to group compounds by activity profiles and identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
